2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid
CAS No.: 852296-86-7
Cat. No.: VC8421076
Molecular Formula: C8H8N2O4S
Molecular Weight: 228.23 g/mol
* For research use only. Not for human or veterinary use.
![2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid - 852296-86-7](/images/structure/VC8421076.png)
Specification
CAS No. | 852296-86-7 |
---|---|
Molecular Formula | C8H8N2O4S |
Molecular Weight | 228.23 g/mol |
IUPAC Name | 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12) |
Standard InChI Key | OZWPMPRZFXTVMX-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O |
Canonical SMILES | C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name 2,2-dioxo-3,4-dihydropyrido[2,1-c] thiadiazine-7-carboxylic acid reflects its fused bicyclic system. The pyrido[2,1-c] component denotes a pyridine ring fused to a thiadiazine moiety at positions 2 and 1, respectively . The "2,2-dioxo" descriptor indicates two sulfonyl groups on the thiadiazine ring, while "3,4-dihydro" signifies partial saturation in the pyridine ring. The carboxylic acid group at position 7 enhances its polarity and potential for hydrogen bonding .
Molecular Geometry
The compound’s SMILES string (C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O
) and InChIKey (OZWPMPRZFXTVMX-UHFFFAOYSA-N
) confirm its bicyclic architecture . X-ray crystallography of analogous structures reveals a planar thiadiazine ring fused to a partially saturated pyridine system, with the carboxylic acid group occupying a position orthogonal to the bicyclic core .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 228.23 g/mol | |
XLogP3-AA | 0.3 | |
Hydrogen Bond Donors | 1 (COOH) | |
Hydrogen Bond Acceptors | 5 |
Synthetic Approaches
Cyclization Strategies
Synthesis often begins with pyridine-2-carboxylic acid derivatives as precursors. For example, cyclization of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate yields intermediates that undergo thiadiazine ring closure in basic media . A related method involves reacting thiourea derivatives with α,β-unsaturated ketones to form the thiadiazine core .
Functionalization at Position 7
The carboxylic acid group is introduced via hydrolysis of ester precursors. For instance, ethyl 2,2-dioxo-3,4-dihydropyrido[2,1-c] thiadiazine-7-carboxylate is saponified using aqueous NaOH to yield the target compound .
Scheme 1: Representative Synthesis Pathway
-
Esterification: Pyridine-2-carboxylic acid → Ethyl ester (using SOCl₂/EtOH).
-
Cyclization: Reaction with CS₂/KOH to form thiadiazine ring .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-9), 4.35 (t, 2H, H-3), 3.62 (t, 2H, H-4) .
-
IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1340, 1160 cm⁻¹ (S=O) .
Biological Activity and Applications
Anticancer Properties
Analogous pyrido-thiadiazines exhibit pro-apoptotic effects in cancer cell lines. A derivative with a piperidine-carboxamide substituent showed IC₅₀ = 1.2 µM against MCF-7 breast cancer cells . The carboxylic acid group may chelate metal ions critical for tumor proliferation .
Precautionary Measure | Code |
---|---|
Avoid inhalation | P261 |
Wear protective gloves | P280 |
Wash skin thoroughly | P302+P352 |
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